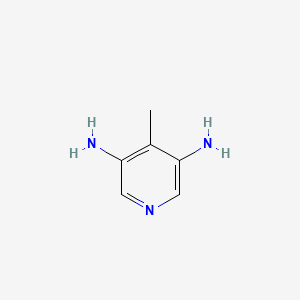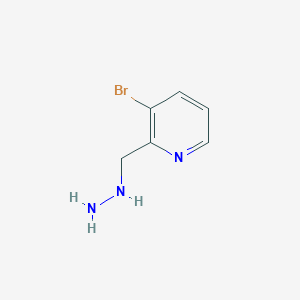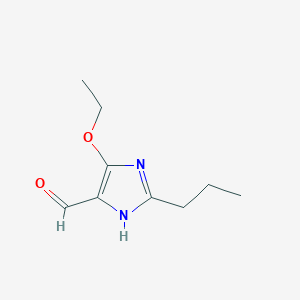
5-(bromomethyl)-4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(bromomethyl)-4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with bromomethyl, cyclopropyl, and dichlorophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(bromomethyl)-4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by cyclization and functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-(bromomethyl)-4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms or modify the pyrazole ring.
Substitution: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromomethyl group may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of new pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-(bromomethyl)-4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Wirkmechanismus
The mechanism of action of 5-(bromomethyl)-4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The cyclopropyl and dichlorophenyl groups contribute to the compound’s overall stability and reactivity, influencing its interactions with enzymes, receptors, and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(chloromethyl)-4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-pyrazole
- 5-(bromomethyl)-4-cyclopropyl-1-(2,4-dichlorophenyl)-1H-pyrazole
- 5-(bromomethyl)-4-cyclopropyl-1-(2,6-difluorophenyl)-1H-pyrazole
Uniqueness
5-(bromomethyl)-4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromomethyl, cyclopropyl, and dichlorophenyl groups makes it a versatile compound for various applications, distinguishing it from other similar pyrazole derivatives.
Eigenschaften
Molekularformel |
C13H11BrCl2N2 |
|---|---|
Molekulargewicht |
346.0 g/mol |
IUPAC-Name |
5-(bromomethyl)-4-cyclopropyl-1-(2,6-dichlorophenyl)pyrazole |
InChI |
InChI=1S/C13H11BrCl2N2/c14-6-12-9(8-4-5-8)7-17-18(12)13-10(15)2-1-3-11(13)16/h1-3,7-8H,4-6H2 |
InChI-Schlüssel |
OQLNQGGMNNSYOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=C(N(N=C2)C3=C(C=CC=C3Cl)Cl)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




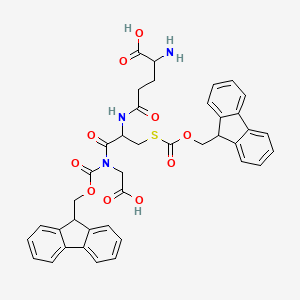
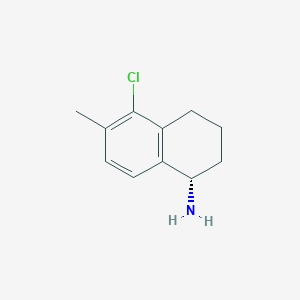
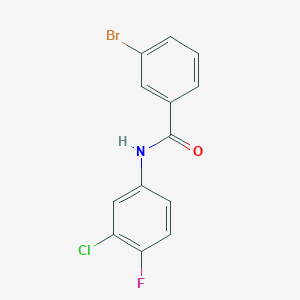
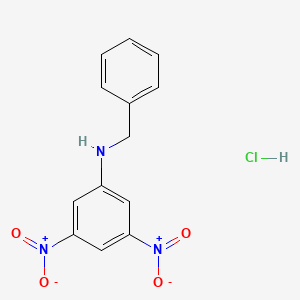

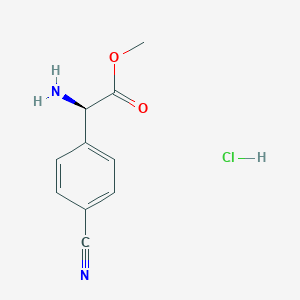
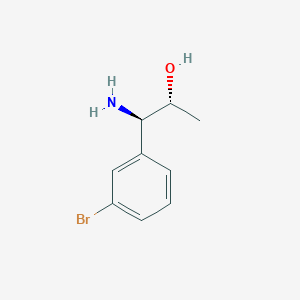
![3,4-Dimethyl-3h-imidazo[4,5-c]pyridine](/img/structure/B13030362.png)

